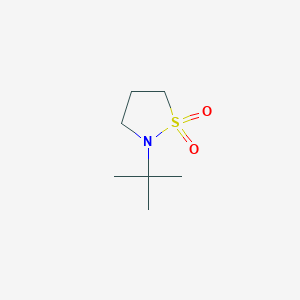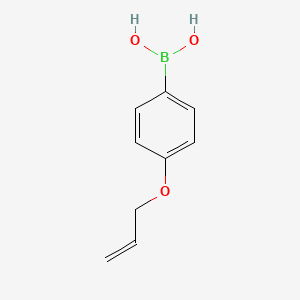
3-(2-溴苯基)丁酸
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate, a compound structurally similar to 3-(2-Bromophenyl)butanoic acid, has been described . The process involves a series of reactions including the use of (4-bromophenyl)boronic acid, bis(norbornadiene)rhodium(I) tetrafluoroborate, and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl .Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)butanoic acid consists of a butanoic acid chain with a bromophenyl group attached at the third carbon. The bromophenyl group is an aromatic ring with a bromine atom attached, which can significantly influence the compound’s reactivity and properties.科学研究应用
Organic Synthesis
3-(2-Bromophenyl)butanoic acid: is a valuable intermediate in organic synthesis. Its bromine atom can undergo various reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions, making it a versatile building block for synthesizing complex molecules. For instance, it can be used to create novel organic compounds with potential applications in pharmaceuticals and materials science .
Medicinal Chemistry
In medicinal chemistry, 3-(2-Bromophenyl)butanoic acid can be employed to develop new drug candidates. Its structure allows for the introduction of additional pharmacophores, enhancing the molecule’s ability to interact with biological targets. This compound could be pivotal in the synthesis of new anti-inflammatory agents or central nervous system drugs .
Polymer Research
This compound can serve as a monomer or a modifier in polymer research. By incorporating 3-(2-Bromophenyl)butanoic acid into polymers, researchers can impart specific properties such as increased thermal stability or enhanced mechanical strength. It could also be used to create functionalized surfaces for biomedical applications .
Material Science
In material science, 3-(2-Bromophenyl)butanoic acid can be utilized to synthesize new materials with unique optical or electronic properties. It can be a precursor for materials used in organic light-emitting diodes (OLEDs) or as a component in the creation of advanced composite materials .
Catalysis
The bromine atom in 3-(2-Bromophenyl)butanoic acid makes it a candidate for use in catalysis, particularly in catalyst design. It can be used to synthesize ligands for transition metal catalysts, which are crucial in various industrial chemical processes .
Agrochemical Research
In agrochemical research, 3-(2-Bromophenyl)butanoic acid can be a precursor for the development of new herbicides or pesticides. Its ability to be transformed into various derivatives makes it a valuable tool for creating compounds that can target specific pests or weeds .
Environmental Science
This compound can also play a role in environmental science. It can be used to study the degradation of brominated organic compounds in the environment or to develop new methods for the remediation of bromine-containing pollutants .
Analytical Chemistry
Lastly, in analytical chemistry, 3-(2-Bromophenyl)butanoic acid can be used as a standard or reagent in chromatographic methods or mass spectrometry. It can help in the quantification and analysis of similar compounds in complex mixtures .
属性
IUPAC Name |
3-(2-bromophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRPAZFPUTDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)butanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)











